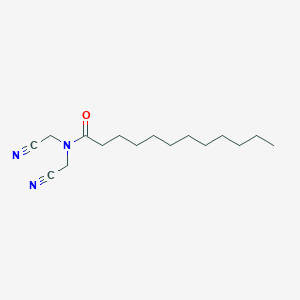
N,N-bis(cyanomethyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)dodecanamide: is an organic compound with the molecular formula C16H27N3O. It is a derivative of dodecanamide, where two cyanomethyl groups are attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)dodecanamide typically involves the reaction of dodecanamide with cyanomethylating agents. One common method is the reaction of dodecanamide with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product by nucleophilic addition of cyanide ions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(cyanomethyl)dodecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)dodecanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl groups. These groups can undergo nucleophilic addition, substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: This compound has hydroxyl groups instead of cyanomethyl groups, making it more hydrophilic and suitable for different applications.
Lauric acid-diethanol amide: Another similar compound with different functional groups, used in various industrial applications.
Uniqueness: N,N-bis(cyanomethyl)dodecanamide is unique due to its cyanomethyl groups, which impart distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
36130-47-9 |
|---|---|
Molecular Formula |
C16H27N3O |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)dodecanamide |
InChI |
InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-11,14-15H2,1H3 |
InChI Key |
RIQXGWVIGXIMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


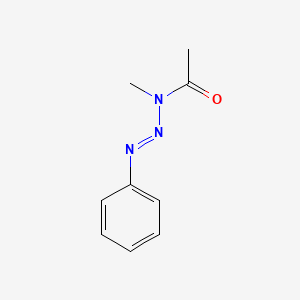
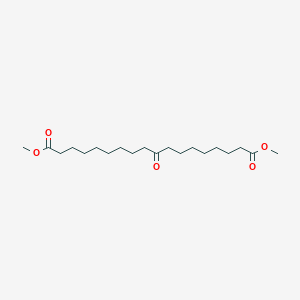
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
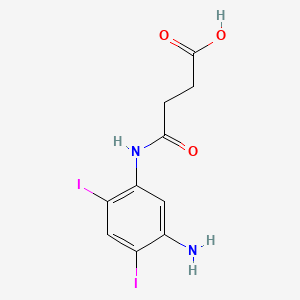
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
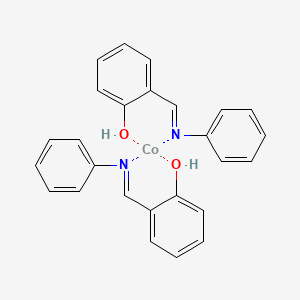
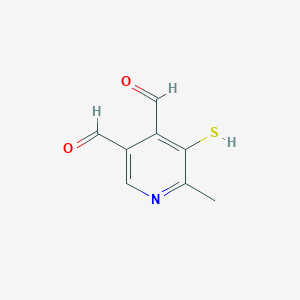
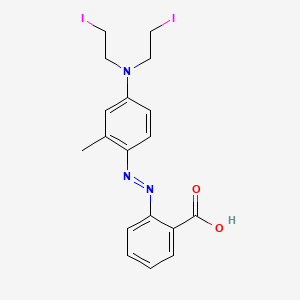
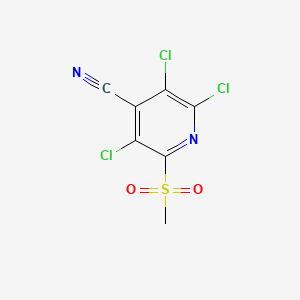


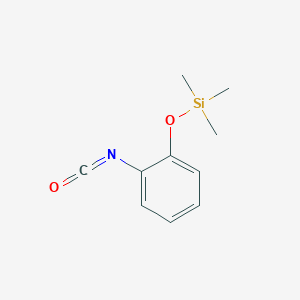
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
